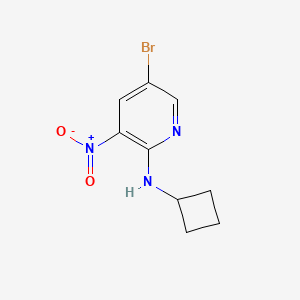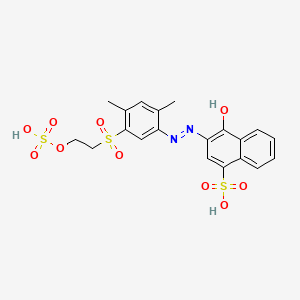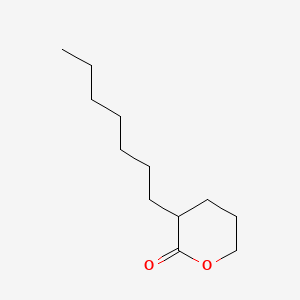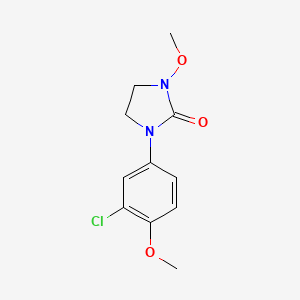![molecular formula C12H20N2Si B13793523 Pyridine, 3-[1-(trimethylsilyl)-2-pyrrolidinyl]-, (S)-](/img/structure/B13793523.png)
Pyridine, 3-[1-(trimethylsilyl)-2-pyrrolidinyl]-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2S)-1-Trimethylsilyl-2-pyrrolidinyl]pyridine is a chemical compound with the molecular formula C12H20N2Si. It is a derivative of pyridine, a six-membered aromatic heterocycle containing nitrogen. This compound is notable for its unique structure, which includes a trimethylsilyl group attached to a pyrrolidine ring, which in turn is connected to a pyridine ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S)-1-Trimethylsilyl-2-pyrrolidinyl]pyridine typically involves the reaction of pyridine derivatives with trimethylsilyl reagents. One common method includes the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2S)-1-Trimethylsilyl-2-pyrrolidinyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-[(2S)-1-Trimethylsilyl-2-pyrrolidinyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials
Mécanisme D'action
The mechanism of action of 3-[(2S)-1-Trimethylsilyl-2-pyrrolidinyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The pyridine and pyrrolidine rings can interact with active sites of enzymes, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine: A basic six-membered aromatic heterocycle containing nitrogen.
Pyrrolidine: A five-membered ring containing nitrogen.
Trimethylsilyl derivatives: Compounds containing the trimethylsilyl group attached to various organic moieties.
Uniqueness
3-[(2S)-1-Trimethylsilyl-2-pyrrolidinyl]pyridine is unique due to the combination of the trimethylsilyl group, pyrrolidine ring, and pyridine ring in a single molecule. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C12H20N2Si |
|---|---|
Poids moléculaire |
220.39 g/mol |
Nom IUPAC |
trimethyl-[(2S)-2-pyridin-3-ylpyrrolidin-1-yl]silane |
InChI |
InChI=1S/C12H20N2Si/c1-15(2,3)14-9-5-7-12(14)11-6-4-8-13-10-11/h4,6,8,10,12H,5,7,9H2,1-3H3/t12-/m0/s1 |
Clé InChI |
YANBKTMPGURWFR-LBPRGKRZSA-N |
SMILES isomérique |
C[Si](C)(C)N1CCC[C@H]1C2=CN=CC=C2 |
SMILES canonique |
C[Si](C)(C)N1CCCC1C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


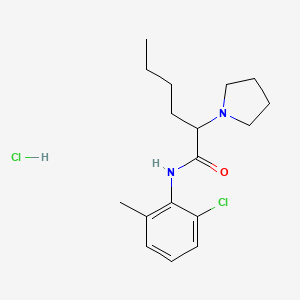
![1,1'-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine](/img/structure/B13793446.png)


![3-Azabicyclo[3.2.1]octan-8-one,3-methyl-,oxime(9CI)](/img/structure/B13793461.png)
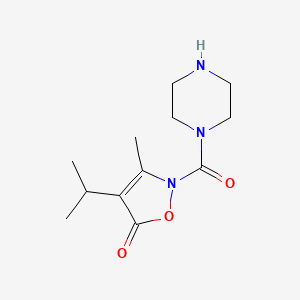
![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13793481.png)
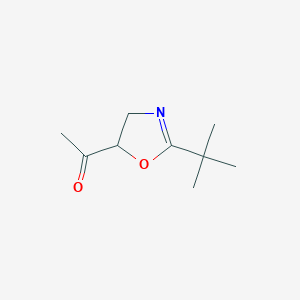
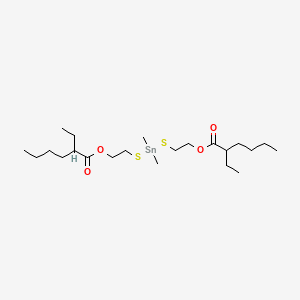
![4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol](/img/structure/B13793493.png)
